molecular formula C6H13NO B567636 [(1S,3S)-3-(Methylamino)cyclobutyl]methanol CAS No. 1268521-11-4

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Cat. No.: B567636
CAS No.: 1268521-11-4
M. Wt: 115.176
InChI Key: LXXIHOWGNXTMOG-UHFFFAOYSA-N
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Description

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol is a chiral compound with a cyclobutane ring structure. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.

    Introduction of Methylamino Group: The methylamino group can be introduced via reductive amination of the corresponding ketone or aldehyde.

    Hydroxyl Group Addition: The hydroxyl group is introduced through reduction reactions, such as the reduction of an ester or a ketone.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing batch reactors for the stepwise synthesis of the compound.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Ketones or aldehydes.

    Reduced Derivatives: Alcohols or amines.

    Substituted Derivatives: Various substituted cyclobutyl compounds.

Scientific Research Applications

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as neurotransmitter release or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,3S)-3-(Amino)cyclobutyl]methanol
  • [(1S,3S)-3-(Ethylamino)cyclobutyl]methanol
  • [(1S,3S)-3-(Propylamino)cyclobutyl]methanol

Uniqueness

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol is unique due to its specific chiral configuration and the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[3-(methylamino)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6-2-5(3-6)4-8/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXIHOWGNXTMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282643
Record name cis-3-(Methylamino)cyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-11-4
Record name cis-3-(Methylamino)cyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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